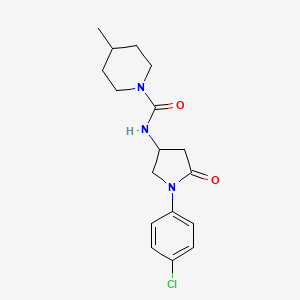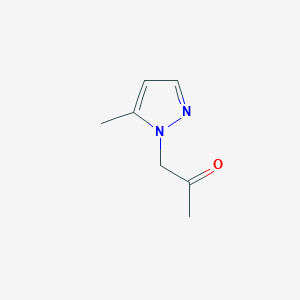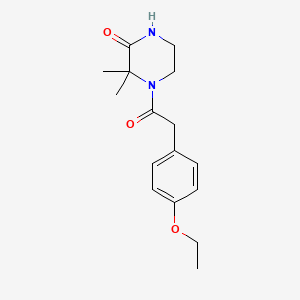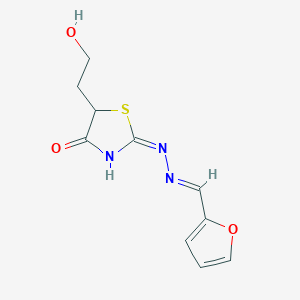![molecular formula C16H16N4OS B2438404 5-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one CAS No. 897344-01-3](/img/structure/B2438404.png)
5-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized, and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Synthesis Analysis
Pyrazole derivatives, such as 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols), were synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is typically confirmed using physicochemical properties and spectral means, such as IR and NMR .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazole derivatives often involve multicomponent reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be determined using techniques like IR and NMR spectroscopy .
Scientific Research Applications
- EMPTP derivatives have been investigated for their cytotoxic activity against human breast cancer cells (MCF-7) in vitro .
- Compounds like 8j (with R1 = OMe and R3 = NO2) and 8e (with R3 = CF3) demonstrated remarkable cytotoxicity, outperforming the standard drug cisplatin .
- Pyrazole-bearing compounds, including EMPTP analogues, have shown promise as antileishmanial agents .
Anticancer Properties
Antileishmanial Activity
Antimalarial Potential
Mechanism of Action
Target of Action
It’s worth noting that both imidazole and pyrazole rings, which are present in the compound, are known to interact with a variety of biological targets . For instance, imidazole ring is a core structure in many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Compounds containing imidazole and pyrazole rings have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Compounds containing imidazole and pyrazole rings are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It’s worth noting that imidazole, a component of the compound, is highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Compounds containing imidazole and pyrazole rings have been reported to exhibit a broad range of biological activities, suggesting they could have multiple effects at the molecular and cellular level .
Action Environment
It’s worth noting that the presence of electron-donating and electron-withdrawing groups in similar compounds has been reported to influence their cytotoxic activity .
Future Directions
properties
IUPAC Name |
(5E)-5-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-3-19-11(2)12(10-17-19)9-14-15(21)20(16(22)18-14)13-7-5-4-6-8-13/h4-10H,3H2,1-2H3,(H,18,22)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBERWCVUTBWQQX-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2438322.png)
![(Z)-3-(3-methoxyphenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2438323.png)



![2-[[1-(Pyridin-4-ylmethyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2438328.png)




![5-(4-fluorobenzyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2438339.png)
![4-(3-chloro-2-fluorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2438340.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2438342.png)